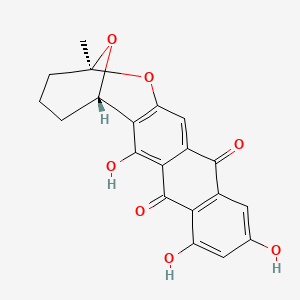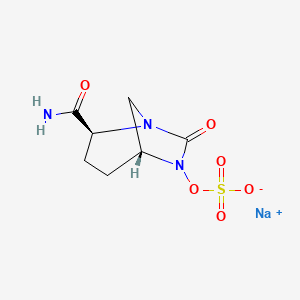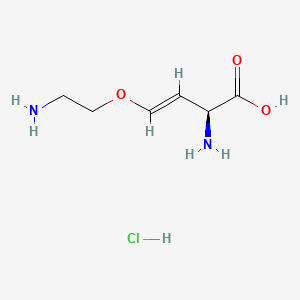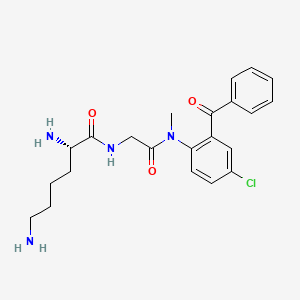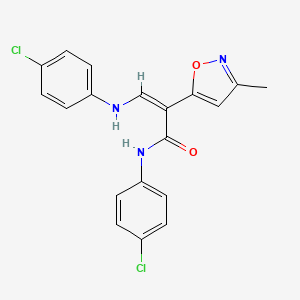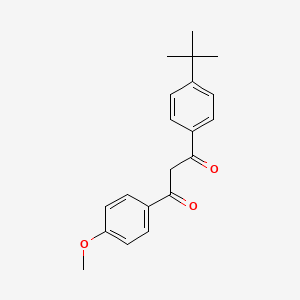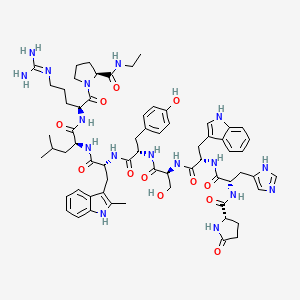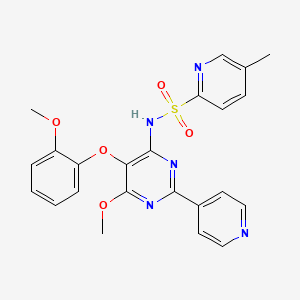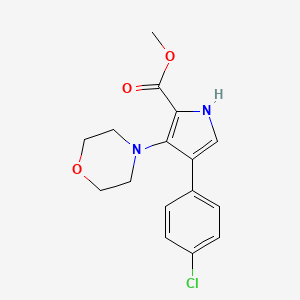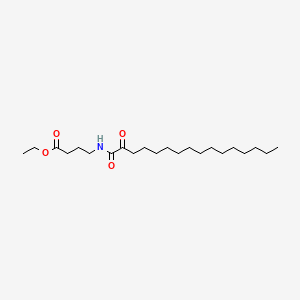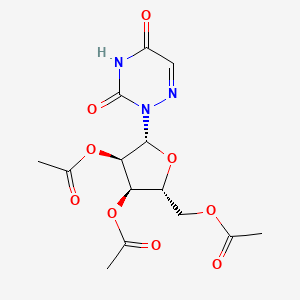
阿扎胞苷
描述
Azaribine, also known as triacetyl-6-azauridine, is a drug developed for the treatment of psoriasis . It also has anti-cancer and antiviral actions . It is a prodrug metabolized to the nucleoside analogue 6-azauridine in the body .
Molecular Structure Analysis
Azaribine has the molecular formula C14H17N3O9 . It is a N-glycosyl-1,2,4-triazine, which is a derivative of 6-azauridine acetylated at positions 2’, 3’ and 5’ on the sugar ring .Physical And Chemical Properties Analysis
Azaribine has a molecular weight of 371.299 Da . It has 12 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The compound has a polar surface area of 150 Ų and a molar refractivity of 81.3±0.5 cm³ .科学研究应用
Treatment of Psoriasis
Azaribine has been used in clinical trials for the treatment of severe psoriasis. High doses of 200 mg/kg a day have been effective in inducing temporary remissions in patients with this condition .
Antiviral Agent
As an antiviral inhibitor, Azaribine targets several RNA viruses. It inhibits viral genome replication and gene transcription, which is crucial in the development of antiviral therapies .
Orotidine Monophosphate Decarboxylase Inhibition
Azaribine acts as a potent inhibitor of orotidine monophosphate decarboxylase (OMPD), an enzyme involved in the pyrimidine biosynthesis pathway. This inhibition is significant for research into metabolic pathways and drug development .
作用机制
Target of Action
Azaribine, also known as triacetyl-6-azauridine, is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine It has been developed for the treatment of psoriasis and has demonstrated anti-cancer and antiviral actions .
Mode of Action
As a prodrug, it is metabolized to 6-azauridine in the body
Biochemical Pathways
Given its metabolite 6-azauridine and the observed anti-cancer and antiviral effects, it can be inferred that azaribine likely interacts with pathways related to cell proliferation and viral replication .
Pharmacokinetics
As a prodrug, azaribine is known to be metabolized in the body to the active compound 6-azauridine
Result of Action
Given its observed anti-cancer and antiviral effects, it can be inferred that azaribine likely induces changes at the molecular and cellular levels that inhibit cell proliferation and viral replication .
安全和危害
未来方向
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBRRFOVWGIMD-OJAKKHQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022635 | |
| Record name | 6-Azaribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azaribine | |
CAS RN |
2169-64-4 | |
| Record name | Azaribine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaribine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azaribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaribine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZARIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1U80DO9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Azaribine?
A1: Azaribine, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]
Q2: How does the inhibition of pyrimidine biosynthesis by Azaribine relate to its antipsoriatic effects?
A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, Azaribine effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []
Q3: What is the molecular formula and weight of Azaribine?
A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of Azaribine.
Q4: Have any studies investigated the structure-activity relationship of Azaribine or its analogs?
A4: While the provided abstracts don't directly explore the SAR of Azaribine, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.
Q5: What is known about the stability and formulation of Azaribine?
A5: Information regarding the specific stability profile and formulation strategies for Azaribine is not detailed in the provided abstracts.
Q6: Are there any specific SHE regulations regarding the handling and use of Azaribine?
A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for Azaribine. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.
Q7: How do the urinary levels of orotic acid and orotidine correlate with Azaribine therapy?
A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of Azaribine's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []
Q8: What in vivo models have been used to study the efficacy of Azaribine?
A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including Azaribine, on cell growth. []
Q9: Is there evidence of resistance development to Azaribine in the treatment of psoriasis?
A9: The abstracts do not specifically address the development of resistance to Azaribine.
Q10: What are the known toxicities and side effects associated with Azaribine?
A12: Azaribine therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:
- Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]
- Gastrointestinal symptoms: These are usually mild and transient. []
- Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]
- Homocystinemia: Azaribine treatment can lead to elevated levels of homocysteine in the blood. [, ]
Q11: What is the significance of homocystinemia in the context of Azaribine therapy?
A13: The occurrence of homocystinemia during Azaribine treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which Azaribine induces homocystinemia remains unclear. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



